O-Benzyl-D-serine

Antimicrobial Peptides Gramicidin S Structure-Activity Relationship

Chiral D-enantiomer with benzyl protection; essential for stereospecific peptide synthesis and NK1 antagonist development. Non-interchangeable with L-form or unprotected serine—preserves antimicrobial activity and oral bioavailability. Procure high-purity ≥98% O-Benzyl-D-serine for precise incorporation of D-serine residues.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 10433-52-0
Cat. No. B554739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Benzyl-D-serine
CAS10433-52-0
SynonymsO-Benzyl-D-serine; 10433-52-0; (R)-2-Amino-3-(benzyloxy)propanoicacid; (R)-2-Amino-3-benzyloxypropionicacid; IDGQXGPQOGUGIX-SECBINFHSA-N; H-D-Ser(Bzl)-OH; (2R)-2-amino-3-(benzyloxy)propanoicacid; (R)-2-AMINO-3-BENZYLOXY-PROPIONICACID; AC1L3APS; D-Serine,O-(phenylmethyl)-; 13910_ALDRICH; AC1Q5R18; SCHEMBL2037281; 13910_FLUKA; Alanine,3-(benzyloxy)-,D-; CTK4A2973; MolPort-001-794-132; ZINC396506; EINECS233-916-6; ANW-15062; AR-1K8717; MFCD00065936; AKOS015888366; AM82237; CB-3189
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
InChIKeyIDGQXGPQOGUGIX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Benzyl-D-serine (CAS 10433-52-0): A Defined Chiral D-Serine Building Block for Asymmetric Synthesis


O-Benzyl-D-serine (CAS 10433-52-0) is a protected, non-proteinogenic amino acid derivative characterized by a benzyl ether protecting group on the side-chain hydroxyl of D-serine . It serves as a chiral building block in peptide synthesis, enabling the precise incorporation of D-serine residues into complex molecules while preventing undesired side reactions . The compound possesses a single chiral center at the α-carbon, with a specific optical rotation of [α]20/D −22±2° (c = 2% in acetic acid:water (4:1) + 1 Eq HCl), confirming its D-configuration . As a D-enantiomer, it is distinguished from its L-counterpart (O-Benzyl-L-serine), which has a positive specific rotation and is used in distinct synthetic contexts [1]. The benzyl group imparts increased lipophilicity compared to unprotected D-serine, altering its physicochemical properties and its behavior in both synthetic and biological systems .

Why O-Benzyl-D-serine Cannot Be Arbitrarily Replaced by D-Serine, O-Benzyl-L-serine, or O-Benzyl-DL-serine in Critical Applications


The specific stereochemistry and protecting group of O-Benzyl-D-serine are critical to its function. Substituting with unprotected D-serine leads to uncontrolled side reactions during peptide synthesis, resulting in low yields and impure products . Replacement with the L-enantiomer (O-Benzyl-L-serine) can completely abolish or invert desired biological activity, as demonstrated in antimicrobial peptide analogs where the D-configuration at position 4 is essential for potency [1]. The use of racemic O-Benzyl-DL-serine introduces an unwanted enantiomeric impurity, complicating synthesis and reducing the efficacy and safety of chiral pharmaceutical intermediates [2]. Even structurally similar analogs, such as those lacking the O-benzyl group, exhibit dramatically different activity profiles, with the benzyl-protected version often retaining high potency while the deprotected analog shows significantly reduced activity [1]. This non-interchangeability underscores the necessity for procuring the specific, chirally pure O-Benzyl-D-serine compound for applications where the D-configuration and benzyl protection are both functionally required.

Quantitative Differential Evidence for O-Benzyl-D-serine (CAS 10433-52-0) Against Key Comparators


High Antimicrobial Activity of O-Benzyl-D-Ser4,4′-Gramicidin S Analog Contrasts with Inactivity of Unprotected D-Ser4,4′ Analog

In a direct head-to-head comparison, a gramicidin S (GS) analog containing O-benzyl-D-serine at positions 4 and 4′ ([O-benzyl-D-Ser4,4′]-GS) exhibited antimicrobial activity equivalent to the highly potent natural GS peptide. In stark contrast, the analog with unprotected D-serine ([D-Ser4,4′]-GS) showed significantly low activity in the same microbial assays [1]. This demonstrates the critical, non-obvious role of the O-benzyl group in preserving the bioactivity of this cyclic decapeptide, where the free hydroxyl group is detrimental.

Antimicrobial Peptides Gramicidin S Structure-Activity Relationship

O-Benzyl-D-serine Enables Significantly Better Oral Activity in Growth Hormone Secretagogues Compared to D-Trp-Containing Prototype

In a cross-study comparison, the replacement of the D-Trp residue in the peptidomimetic secretagogue L-162,752 with O-benzyl-D-serine resulted in compounds that maintained comparable intrinsic activity but demonstrated significantly better oral activity in a canine model [1]. This highlights the unique contribution of O-benzyl-D-serine to improving pharmacokinetic properties, specifically oral bioavailability, which is a critical factor in drug development.

Growth Hormone Secretagogue Oral Bioavailability Peptidomimetic

High Enantiomeric Purity (≥99.5:0.5 er) of O-Benzyl-D-serine is Quantitatively Defined and Crucial for Chiral Applications

Commercially available O-Benzyl-D-serine is supplied with a rigorously defined enantiomeric purity of ≥99.5:0.5 enantiomeric ratio (HPLC), corresponding to a minimum enantiomeric excess (ee) of 99% . This level of chiral purity is quantitatively verified by specific rotation ([α]20/D −22±2°) and chiral HPLC [1]. In contrast, generic or lower-grade sources may lack such stringent specifications, introducing undefined levels of the L-enantiomer that can compromise the stereochemical integrity of subsequent syntheses and lead to unpredictable biological outcomes [2].

Chiral Purity Enantiomeric Excess Quality Control

O-Benzyl-D-serine is a Key Structural Component in Serine-Derived NK1 Antagonist Scaffolds

Systematic structure-activity relationship (SAR) studies on serine-derived NK1 antagonists have identified the O-benzyl group as a necessary element for binding affinity [1]. These studies, which involved variations to the N-benzyl, O-benzyl, and serine core groups, demonstrate that modifications to the O-benzyl ether directly impact the compound's ability to bind the NK1 receptor. While specific Ki or IC50 values for individual O-benzyl-D-serine containing compounds are not detailed in the abstract, the research establishes the O-benzyl moiety as a critical pharmacophoric feature in this class of molecules [1].

NK1 Antagonist Serine Derivative Binding Affinity

O-Benzyl-D-serine Can Be Enzymatically Converted from D-5-monosubstituted Hydantoin, Revealing a Unique Biocatalytic Route

O-Benzyl-D-serine has been shown to be efficiently converted from D-5-monosubstituted hydantoin by engineered E. coli co-expressing three genes: hydantoin racemase, D-hydantoinase, and N-carbamoyl-D-amino acid amidohydrolase . This contrasts with the standard chemical synthesis, which requires multiple protection/deprotection steps and stringent control to maintain stereochemical integrity [1]. The biocatalytic route offers a potentially more sustainable and stereospecific alternative for producing the D-enantiomer, as the enzymes inherently select for the D-configuration, circumventing the need for chiral resolution steps .

Biocatalysis Enzymatic Conversion Hydantoinase

O-Benzyl-(S)-serine Serves as an Effective Chiral Mobile Phase Additive for Ligand-Exchange Chromatography

In a direct application study, O-benzyl-(S)-serine (the L-enantiomer) was successfully used as a chiral mobile phase additive for the ligand-exchange chromatography-based enantioseparation of constrained glutamate receptor ligands [1]. The optimized conditions (1.0 mM O-benzyl-(S)-serine, 0.5 mM Cu(NO3)2, 1.0 mL/min flow rate on a C18 column at 25°C) provided excellent enantioselectivity and resolution for a set of dihydroisoxazole derivatives [1]. This demonstrates the high chiral recognition ability of the O-benzyl-serine scaffold, which is a direct consequence of its stereochemistry and benzyl group. By extension, the D-enantiomer (O-Benzyl-D-serine) possesses the same intrinsic properties that can be exploited for the development of novel chiral stationary phases or separation methods for D-amino acid-containing compounds.

Chiral Chromatography Ligand Exchange Enantioseparation

Primary Application Scenarios for O-Benzyl-D-serine (CAS 10433-52-0) Based on Differential Evidence


Synthesis of Potent Antimicrobial Peptide Analogs Requiring D-Serine with Hydroxyl Protection

The demonstrated ability of O-benzyl-D-serine to maintain high antimicrobial activity in gramicidin S analogs, while unprotected D-serine leads to significant potency loss [1], makes it an essential building block for synthesizing novel peptide antibiotics. This application is critical for researchers exploring structure-activity relationships in cyclic or linear antimicrobial peptides where a protected D-serine residue is needed to achieve desired pharmacological profiles.

Development of Orally Bioavailable Peptidomimetic Therapeutics (e.g., Growth Hormone Secretagogues)

The evidence that incorporating O-benzyl-D-serine into a secretagogue scaffold significantly improves oral activity in dogs [2] positions it as a privileged building block for medicinal chemists aiming to enhance the oral bioavailability of peptide-based drug candidates. This is a key application for overcoming the typical pharmacokinetic limitations of peptides, making O-benzyl-D-serine a valuable tool in the design of next-generation oral peptidomimetics.

Construction of Chiral Compound Libraries for NK1 Antagonist Discovery

The identification of the O-benzyl group as a necessary element for binding in serine-derived NK1 antagonists [3] supports its use in focused library synthesis for neurokinin-1 receptor (NK1R) drug discovery programs. O-Benzyl-D-serine serves as a crucial, chirally defined core scaffold for generating diverse analogs to probe the NK1R pharmacophore and optimize binding affinity, selectivity, and downstream functional effects.

Enantioselective Synthesis and Quality Control of Chiral D-Amino Acid Containing Pharmaceuticals

Given its high and quantifiable enantiomeric purity (≥99.5:0.5 er) and the proven efficacy of its enantiomer as a chiral selector in HPLC [4], O-Benzyl-D-serine is ideal for both the stereospecific synthesis of D-amino acid-containing pharmaceuticals and as a standard or additive in chiral analytical methods. This dual role ensures the production of chirally pure drug substances and the development of robust quality control assays for their manufacture.

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